MK-5204

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H65N5O5 |

|---|---|

Molecular Weight |

696.0 g/mol |

IUPAC Name |

(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid |

InChI |

InChI=1S/C40H65N5O5/c1-23(2)24(3)35(7)16-17-37(9)25-12-13-28-36(8)19-49-21-40(28,26(25)14-15-38(37,10)29(35)33(47)48)18-27(45-32(31(41)46)43-22-44-45)30(36)50-20-39(11,42)34(4,5)6/h14,22-25,27-30H,12-13,15-21,42H2,1-11H3,(H2,41,46)(H,47,48)/t24-,25+,27-,28+,29-,30+,35-,36-,37-,38+,39+,40+/m1/s1 |

InChI Key |

SBOWFTBCBBACFO-MBSXJOJQSA-N |

Isomeric SMILES |

C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC[C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5OC[C@@](C)(C(C)(C)C)N)N6C(=NC=N6)C(=O)N)C)C)C |

Canonical SMILES |

CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C(=O)N)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

MK-5204: A Technical Overview of a Novel β-1,3-Glucan Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-5204 is an orally active, second-generation antifungal agent derived from the natural product enfumafungin.[1][2][3] It functions as a potent and specific inhibitor of β-1,3-glucan synthase, a critical enzyme responsible for the synthesis of β-1,3-D-glucan, an essential component of the fungal cell wall.[4][5] By disrupting cell wall integrity, this compound exhibits broad-spectrum activity against various Candida species, including strains resistant to other antifungal agents.[1][3] This document provides a comprehensive technical guide on the mechanism of action, quantitative data, and experimental methodologies related to this compound.

Core Mechanism of Action

This compound exerts its antifungal effect by non-competitively inhibiting the β-1,3-glucan synthase enzyme complex located in the fungal plasma membrane.[4][5] This enzyme catalyzes the polymerization of UDP-glucose into long chains of β-1,3-D-glucan, a major structural polysaccharide of the fungal cell wall. The fungal cell wall is a dynamic structure crucial for maintaining cell shape, providing osmotic protection, and facilitating cell division and interaction with the environment.

Inhibition of β-1,3-glucan synthase by this compound leads to a significant reduction in the β-1,3-D-glucan content of the cell wall. This weakens the structural integrity of the cell wall, rendering the fungal cell susceptible to osmotic lysis and unable to withstand internal turgor pressure, ultimately leading to cell death.[4] This targeted mechanism of action is highly selective for fungal cells, as mammalian cells lack a cell wall and the β-1,3-glucan synthase enzyme, contributing to a favorable safety profile.[4]

Signaling Pathway of β-1,3-Glucan Synthesis and Inhibition by this compound

Caption: Mechanism of this compound action on the fungal cell wall.

Quantitative Data

In Vitro Antifungal Activity of this compound and Related Compounds

The following table summarizes the in vitro antifungal activity of this compound and its precursor compounds against Candida albicans. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Glucan Synthase IC50 (µg/mL) | C. albicans MIC (µg/mL) | C. albicans MIC in presence of 50% Mouse Serum (µg/mL) |

| This compound (8x) | 0.005 | < 0.03 | < 0.03 |

| Precursor 8h | 0.005 | < 0.03 | < 0.03 |

| Precursor 8m | 0.004 | 0.125 | < 0.03 |

| Precursor 8n | 0.009 | 0.25 | < 0.03 |

| Precursor 8o | 0.008 | 0.25 | < 0.03 |

| Precursor 8p | 0.007 | 0.5 | < 0.03 |

| Precursor 8q | 0.010 | 0.25 | < 0.03 |

| Precursor 8r | 0.005 | 0.25 | < 0.03 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2020, 30(17), 127357.[2]

In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis

The efficacy of this compound was evaluated in a target organ kidney assay (TOKA), a murine model of disseminated candidiasis. The data below represents the log reduction in fungal burden in the kidneys of infected mice after oral administration of the compounds. A 2-log reduction is considered robust activity.

| Compound | Dose (mg/kg, oral) | Log Reduction in Kidney Fungal Burden |

| This compound (8x) | 25 | -2.5 |

| This compound (8x) | 12.5 | -0.2 |

| This compound (8x) | 6.25 | -0.9 |

| Precursor 8h | 25 | -2.5 |

| Precursor 8h | 12.5 | -0.2 |

| Precursor 8h | 6.25 | -0.9 |

| Precursor 8m | 25 | -2.6 |

| Precursor 8m | 12.5 | -1.6 |

| Precursor 8m | 6.25 | -0.6 |

| Precursor 8n | 25 | -2.4 |

| Precursor 8n | 12.5 | -1.3 |

| Precursor 8n | 6.25 | -1.0 |

| Precursor 8o | 25 | -2.8 |

| Precursor 8o | 12.5 | -1.4 |

| Precursor 8o | 6.25 | -0.8 |

| Precursor 8p | 25 | -2.2 |

| Precursor 8p | 12.5 | -1.6 |

| Precursor 8p | 6.25 | -1.1 |

| Precursor 8q | 25 | -2.3 |

| Precursor 8q | 12.5 | -1.8 |

| Precursor 8q | 6.25 | -0.4 |

| Precursor 8r | 25 | -2.1 |

| Precursor 8r | 12.5 | -0.9 |

| Precursor 8r | 6.25 | -0.8 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2020, 30(17), 127357.[2]

Experimental Protocols

A. In Vitro Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Inoculum Preparation:

-

Candida species are cultured on Sabouraud dextrose agar plates for 24 hours at 35°C.

-

A suspension of the yeast is prepared in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

2. Assay Procedure:

-

Serial twofold dilutions of this compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

The standardized inoculum is added to each well.

-

The plates are incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.

B. β-1,3-Glucan Synthase Inhibition Assay

This assay measures the in vitro activity of this compound against the target enzyme.

1. Enzyme Preparation:

-

Protoplasts are generated from Candida albicans cells by enzymatic digestion of the cell wall.

-

The protoplasts are lysed, and the membrane fraction containing the β-1,3-glucan synthase is isolated by differential centrifugation.

2. Assay Reaction:

-

The reaction mixture contains the membrane fraction, a buffer solution (e.g., Tris-HCl), an activator (e.g., GTPγS), and the substrate UDP-[14C]-glucose.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

3. Product Quantification:

-

The reaction is stopped by adding a strong acid (e.g., trichloroacetic acid).

-

The radiolabeled β-1,3-D-glucan product, which is insoluble, is collected on a filter.

-

The radioactivity on the filter is measured using a scintillation counter.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

C. Murine Model of Disseminated Candidiasis

This in vivo model is used to assess the efficacy of antifungal agents.[6][7][8]

1. Animal Model:

-

Immunocompetent or immunosuppressed mice (e.g., BALB/c or CD-1) are used.[6] Immunosuppression can be induced by agents like cyclophosphamide.[6]

2. Infection:

-

Mice are infected intravenously via the lateral tail vein with a standardized inoculum of Candida albicans (e.g., 1 x 10^5 CFU/mouse).

3. Treatment:

-

This compound is administered orally at various doses and schedules, starting at a defined time post-infection.

4. Efficacy Assessment:

-

The primary endpoint is the fungal burden in target organs, typically the kidneys, which are the most severely affected organs in this model.

-

At a predetermined time point (e.g., 48 or 72 hours post-infection), mice are euthanized, and the kidneys are aseptically removed.

-

The kidneys are homogenized, and serial dilutions of the homogenate are plated on agar plates.

-

After incubation, the number of colony-forming units (CFU) is counted, and the fungal burden is expressed as log10 CFU per gram of tissue.

-

The efficacy of the treatment is determined by the reduction in the fungal burden compared to the untreated control group.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow of the murine disseminated candidiasis model.

Conclusion

This compound is a promising orally bioavailable antifungal agent that specifically targets the fungal cell wall through the inhibition of β-1,3-glucan synthase. Its potent in vitro activity against Candida species and demonstrated in vivo efficacy in a murine model of disseminated candidiasis highlight its potential as a valuable therapeutic option for the treatment of invasive fungal infections. The detailed experimental protocols provided herein serve as a guide for researchers in the evaluation of this and other novel antifungal compounds. Further development of this compound and similar compounds could address the unmet medical need for effective and safe oral treatments for systemic fungal diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. awarticles.s3-eu-west-1.amazonaws.com [awarticles.s3-eu-west-1.amazonaws.com]

- 3. This compound: An orally active β-1,3-glucan synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. niaid.nih.gov [niaid.nih.gov]

- 7. niaid.nih.gov [niaid.nih.gov]

- 8. Murine Model of Disseminated Candidiasis [bio-protocol.org]

The Discovery of Enfumafungin Derivative MK-5204: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed technical overview of the discovery and preclinical development of MK-5204, an orally active derivative of the natural product enfumafungin. This compound emerged from a medicinal chemistry program aimed at optimizing the therapeutic potential of enfumafungin, a potent inhibitor of fungal β-(1,3)-D-glucan synthase. This guide covers the core aspects of its discovery, including the synthetic chemistry strategies employed, its mechanism of action, in vitro antifungal activity, and in vivo efficacy. Detailed experimental protocols for key assays and structured data presentations are provided to offer a comprehensive resource for researchers in the field of antifungal drug discovery.

Introduction: The Need for Orally Bioavailable Glucan Synthase Inhibitors

The fungal cell wall is a critical structure, absent in mammalian cells, making it an attractive target for antifungal therapy. A key component of the fungal cell wall is β-(1,3)-D-glucan, a polymer synthesized by the enzyme β-(1,3)-D-glucan synthase.[1][2] The echinocandin class of antifungals, which also inhibit this enzyme, have proven to be effective therapies for invasive fungal infections. However, their use is limited to parenteral administration due to poor oral bioavailability. This limitation spurred the search for orally active glucan synthase inhibitors.

Enfumafungin, a triterpene glycoside natural product, was identified as a potent and specific inhibitor of β-(1,3)-D-glucan synthase.[1] Despite its promising in vitro activity, enfumafungin itself demonstrated limited in vivo efficacy, necessitating a medicinal chemistry effort to improve its pharmacokinetic properties and overall therapeutic profile. This effort led to the discovery of a series of semi-synthetic derivatives, including this compound.

The Genesis of this compound: A Journey of Semi-Synthetic Optimization

The development of this compound was a result of a systematic structure-activity relationship (SAR) study aimed at enhancing the oral bioavailability and in vivo efficacy of the enfumafungin scaffold. The core strategy involved the semi-synthetic modification of the natural product.

Initial Modifications and Lead Identification

Early efforts focused on replacing the C2 acetoxy moiety and the C3 glycoside of enfumafungin with other functional groups. A significant breakthrough was the replacement of the C2 acetoxy group with an aminotetrazole and the C3 glycoside with an N,N-dimethylaminoether moiety.[1][3] This initial lead compound, however, was susceptible to N-dealkylation, limiting its in vivo potential.

Key Structural Modifications Leading to this compound

Further optimization led to the identification of this compound. Two critical structural modifications distinguished this compound from its predecessors:

-

Replacement of the C2 Aminotetrazole: The aminotetrazole at the C2 position was replaced with a 3-carboxamide-1,2,4-triazole substituent. This change maintained comparable antifungal activity while potentially improving other properties.[1][3]

-

Modification of the C3 Aminoether Side Chain: The isopropyl alpha-amino substituent on the aminoether side chain at the C3 position was replaced with a t-butyl group. This modification was crucial for improving oral exposure and metabolic stability, overcoming the N-dealkylation liability observed in earlier analogs.[1][3]

These two key changes culminated in the synthesis of this compound, a compound with a promising preclinical profile.

Caption: Mechanism of action of this compound.

Preclinical Profile of this compound

The following sections detail the in vitro antifungal activity and in vivo efficacy of this compound based on available preclinical data.

In Vitro Antifungal Activity

This compound demonstrated broad-spectrum activity against various Candida species. The minimum inhibitory concentrations (MICs) for a panel of clinical isolates are summarized in the table below.

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | MY1055 | 0.06 |

| Candida glabrata | MY1381 | 0.125 |

| Candida parapsilosis | MY1103 | 0.25 |

| Candida tropicalis | MY1012 | 0.06 |

| Candida krusei | MY1020 | 0.5 |

Data sourced from Apgar et al., Bioorg. Med. Chem. Lett. 2020.[1]

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This compound demonstrated robust oral efficacy in a murine model of disseminated candidiasis. The "Target Organ Kidney Assay" (TOKA) was utilized to assess the reduction in fungal burden in the kidneys of infected mice following oral administration of the compound. [1]

| Compound | Oral Dose (mg/kg) | Mean Log Reduction in Kidney Fungal Burden (CFU/g) |

|---|---|---|

| Vehicle Control | - | 0 |

| Predecessor Compound (8h) | 25 | ~1.5 |

| This compound | 25 | >2.0 (Threshold for robust activity) |

Data interpreted from graphical representations in Apgar et al., Bioorg. Med. Chem. Lett. 2020.[1]

The improved oral efficacy of this compound compared to its predecessors was attributed to its enhanced oral exposure. [1]While specific pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound in preclinical species are not extensively detailed in publicly available literature, the in vivo efficacy data strongly suggest a superior pharmacokinetic profile.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various fungal pathogens.

Methodology (Based on CLSI M27-A3 guidelines):

-

Inoculum Preparation:

-

Fungal isolates are cultured on Sabouraud dextrose agar plates.

-

Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.

-

The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

-

Drug Dilution:

-

This compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

-

-

Incubation:

-

The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

-

Plates are incubated at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well, as determined visually or spectrophotometrically.

-

Murine Model of Disseminated Candidiasis (Target Organ Kidney Assay - TOKA)

Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing fungal burden in a target organ.

Methodology:

-

Animal Model:

-

Female CF-1 mice are typically used.

-

Mice are rendered transiently neutropenic by intraperitoneal injection of cyclophosphamide prior to infection to establish a robust infection.

-

-

Infection:

-

Mice are infected intravenously via the lateral tail vein with a suspension of Candida albicans (e.g., strain MY1055) at a concentration sufficient to establish a kidney infection (e.g., 1 x 10⁵ CFU/mouse).

-

-

Drug Administration:

-

This compound is formulated for oral gavage.

-

Treatment is initiated shortly after infection and may be administered as single or multiple doses over a defined period.

-

-

Endpoint Measurement:

-

At a predetermined time point post-infection (e.g., 48-72 hours), mice are euthanized.

-

Kidneys are aseptically removed, weighed, and homogenized in sterile saline.

-

Serial dilutions of the kidney homogenates are plated on nutrient agar.

-

After incubation, colony-forming units (CFU) are counted, and the fungal burden is expressed as log10 CFU per gram of kidney tissue.

-

Efficacy is determined by the reduction in fungal burden in treated groups compared to the vehicle control group.

-

dot

Caption: Workflow for the murine disseminated candidiasis model.

β-(1,3)-D-Glucan Synthase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the β-(1,3)-D-glucan synthase enzyme.

Methodology (Generalized Protocol):

-

Enzyme Preparation:

-

A crude membrane fraction containing β-(1,3)-D-glucan synthase is prepared from a susceptible fungal strain (e.g., Candida albicans).

-

This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.

-

-

Assay Reaction:

-

The reaction mixture contains a buffer (e.g., Tris-HCl), the enzyme preparation, a substrate (UDP-D-[¹⁴C]glucose), and an activator (e.g., GTPγS).

-

This compound at various concentrations is added to the reaction mixture.

-

-

Incubation:

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the synthesis of radiolabeled β-(1,3)-D-glucan.

-

-

Product Quantification:

-

The reaction is stopped, and the insoluble ¹⁴C-labeled glucan polymer is separated from the unreacted substrate, typically by filtration through a glass fiber filter.

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

-

IC₅₀ Determination:

-

The enzyme activity at each drug concentration is calculated relative to a no-drug control.

-

The IC₅₀ value, the concentration of the drug that inhibits 50% of the enzyme activity, is determined from the dose-response curve.

-

Conclusion and Future Directions

The discovery of this compound represents a significant advancement in the pursuit of orally bioavailable β-(1,3)-D-glucan synthase inhibitors. Through a targeted semi-synthetic modification of the enfumafungin natural product, key liabilities of earlier analogs were overcome, leading to a compound with broad-spectrum in vitro activity and robust oral efficacy in a preclinical model of invasive candidiasis.

While this compound itself was a promising candidate, the knowledge gained from its development paved the way for further refinements in the enfumafungin derivative class. The optimization journey continued, ultimately leading to the discovery of ibrexafungerp (formerly SCY-078), which has since progressed through clinical trials and received regulatory approval for certain indications. The story of this compound's discovery serves as a valuable case study in natural product-based drug discovery, highlighting the power of medicinal chemistry to transform a promising but flawed natural product into a viable therapeutic candidate. Further research into this class of compounds could yield new agents with improved properties and a broader spectrum of activity against emerging and resistant fungal pathogens.

References

- 1. awarticles.s3-eu-west-1.amazonaws.com [awarticles.s3-eu-west-1.amazonaws.com]

- 2. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

MK-5204: A Technical Overview of its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-5204 is a semi-synthetic triterpenoid glycoside that has been investigated as an orally active inhibitor of β-1,3-glucan synthase, a critical enzyme for fungal cell wall biosynthesis.[1][2] This technical guide provides a detailed overview of the chemical structure, synthesis, and the antifungal mechanism of action of this compound, tailored for professionals in the field of drug development and mycological research.

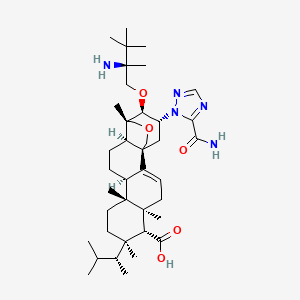

Chemical Structure

This compound is a derivative of the natural product enfumafungin.[1][2] Its chemical structure is characterized by a complex triterpenoid core, modified with a 3-carboxamide-1,2,4-triazole moiety at the C2 position and a tert-butyl aminoether at the C3 position. These modifications were introduced to improve oral bioavailability and antifungal efficacy compared to the parent compound.[2][3]

Chemical Formula: C40H65N5O5[4]

Molecular Weight: 695.97 g/mol [4]

SMILES String: C[C@@]12--INVALID-LINK--([H])--INVALID-LINK--=O)=NC=N4)([H])[C@@H]1OC--INVALID-LINK--(N)C(C)(C)C">C@@(COC2)C([C@@]3([H])[C@]5(CC[C@]6(C)--INVALID-LINK--C(C)C)C)=CC[C@H]5C6=C

Synthesis of this compound

The synthesis of this compound is a semi-synthetic process starting from the natural product enfumafungin. The key transformations involve the strategic modification of the C2 and C3 positions of the enfumafungin core to enhance its pharmacological properties.[1][2] While detailed, step-by-step experimental protocols with specific reagent quantities and reaction conditions are not fully available in the public domain, the overall synthetic strategy has been described.[1]

The synthesis involves the replacement of the C2 acetoxy group of an enfumafungin derivative with a 3-carboxamide-1,2,4-triazole substituent.[1][2] Concurrently, the glycoside moiety at the C3 position is replaced with a tert-butyl aminoether.[1][2] A critical improvement in the synthesis of this compound was the substitution of an isopropyl alpha-amino substituent with a more sterically hindered tert-butyl group, which was shown to improve oral exposure while maintaining potent antifungal activity.[2][3]

Below is a logical workflow representing the key stages of the semi-synthesis of this compound from an enfumafungin precursor.

Caption: Logical workflow for the semi-synthesis of this compound.

Mechanism of Action: Inhibition of β-1,3-Glucan Synthesis

This compound exerts its antifungal activity by non-competitively inhibiting the enzyme β-1,3-glucan synthase.[1][3] This enzyme is a key component of the fungal cell wall biosynthesis machinery and is responsible for the polymerization of UDP-glucose into long β-1,3-glucan chains.[5][6] These glucan polymers are essential structural components of the fungal cell wall, providing osmotic stability and shape.[5] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[3] The β-1,3-glucan synthase enzyme complex is an attractive target for antifungal drugs as it is absent in mammalian cells, thus offering a high degree of selectivity.[5]

The catalytic subunit of this enzyme is encoded by the FKS genes (e.g., FKS1).[6] The enzyme complex is located in the fungal plasma membrane and is regulated by the GTPase Rho1.[6] The following diagram illustrates the β-1,3-glucan synthesis pathway and the point of inhibition by this compound.

References

- 1. awarticles.s3-eu-west-1.amazonaws.com [awarticles.s3-eu-west-1.amazonaws.com]

- 2. This compound: An orally active β-1,3-glucan synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Pharmacological Profile of MK-5204: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-5204 is an orally active, semi-synthetic antifungal agent derived from the natural product enfumafungin. It functions as a potent and specific inhibitor of β-1,3-glucan synthase, a critical enzyme for fungal cell wall synthesis that is absent in mammals, suggesting a favorable safety profile. This compound has demonstrated broad-spectrum activity against various Candida species and has shown robust efficacy in a murine model of disseminated candidiasis. Its development aimed to provide an oral treatment option for invasive fungal infections. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activity, and available pharmacokinetic data. Detailed experimental protocols for key assays and visual representations of its mechanism and experimental workflows are also provided.

Introduction

Invasive fungal infections pose a significant threat to immunocompromised individuals, with Candida species being a primary causative agent. The emergence of resistance to existing antifungal agents necessitates the development of new therapeutic options. This compound was developed as an orally bioavailable inhibitor of β-1,3-glucan synthase, a validated target for antifungal therapy. By inhibiting this essential fungal enzyme, this compound disrupts cell wall integrity, leading to fungal cell death. This guide summarizes the key pharmacological characteristics of this compound based on available preclinical data.

Mechanism of Action

This compound targets and inhibits the fungal enzyme β-1,3-glucan synthase, which is responsible for the synthesis of β-1,3-glucan, a major structural component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and ultimately, cell lysis. The enzyme is a transmembrane protein complex, with the catalytic subunit encoded by the FKS genes.

Signaling Pathway Diagram

In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of Candida species. Its activity is assessed through the determination of the minimum inhibitory concentration (MIC) and the concentration that inhibits 50% of the glucan synthase enzyme activity (IC50).

Data Presentation

Table 1: In Vitro Glucan Synthase Inhibition and Antifungal Activity of this compound and Analogs

| Compound | R Groups | Glucan Synthase IC50 (µg/mL) | C. albicans MIC (µg/mL) | C. albicans MIC (+ serum) (µg/mL) |

| This compound (8x) | t-Bu, Me | 0.005 | < 0.03 | < 0.03 (2) |

| 8h | iPr, Me | 0.005 | < 0.03 | < 0.03 (2) |

| 8m | iPr, Me | 0.004 | 0.125 | 0.125 (8) |

| 8n | iPr, Me | 0.009 | 0.25 | 0.25 (8) |

| 8o | iPr, Me | 0.008 | 0.25 | 0.25 (16) |

| 8p | iPr, Me | 0.007 | 0.5 | 0.5 (16) |

| 8q | iPr, Me | 0.010 | 0.25 | 0.25 (16) |

| 8r | iPr, Me | 0.005 | 0.25 | 0.25 (16) |

Data extracted from snippets of Apgar et al., Bioorg. Med. Chem. Lett. 2020, 30, 127357. A complete dataset was not accessible.[1]

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine model of disseminated candidiasis, specifically using the Target Organ Kidney Assay (TOKA). This model assesses the reduction in fungal burden in the kidneys of infected mice following treatment.

Data Presentation

Table 2: In Vivo Efficacy of this compound and Analogs in a Murine Disseminated Candidiasis Model (TOKA)

| Compound | Dose (mg/kg) | Log Reduction in CFU (Kidney) |

| This compound (8x) | 25 | Data not available |

| 12.5 | Data not available | |

| 6.25 | Data not available | |

| 8h | 25 | -2.5 |

| 12.5 | -0.2 | |

| 6.25 | -0.9 | |

| 8m | 25 | -2.6 |

| 12.5 | -1.6 | |

| 6.25 | -0.6 | |

| 8n | 25 | -2.4 |

| 12.5 | -1.3 | |

| 6.25 | -1.0 | |

| 8o | 25 | -2.8 |

| 12.5 | -1.4 | |

| 6.25 | -0.8 | |

| 8p | 25 | -2.2 |

| 12.5 | -1.6 | |

| 6.25 | -1.1 | |

| 8q | 25 | -2.3 |

| 12.5 | -1.8 | |

| 6.25 | -0.4 | |

| 8r | 25 | -2.1 |

| 12.5 | -0.9 | |

| 6.25 | -0.8 |

Data extracted from snippets of Apgar et al., Bioorg. Med. Chem. Lett. 2020, 30, 127357. A complete dataset for this compound was not accessible.[1]

Pharmacokinetics

Pharmacokinetic properties of this compound were evaluated in several preclinical species, including mice, dogs, and cynomolgus monkeys, to assess its oral bioavailability and disposition.

Data Presentation

Table 3: Pharmacokinetic Parameters of this compound

| Species | Route | Dose (mg/kg) | AUC | Cmax | T½ | F% |

| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Cynomolgus Monkey | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative pharmacokinetic data for this compound in these species were not available in the public domain at the time of this report.

Experimental Protocols

In Vitro Glucan Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the β-1,3-glucan synthase enzyme isolated from Candida albicans.

Methodology:

-

Preparation of Microsomal Fractions:

-

Candida albicans (e.g., MY1055 strain) is cultured in a suitable broth medium (e.g., YPD) to the mid-logarithmic growth phase.

-

Cells are harvested by centrifugation, washed, and resuspended in a lysis buffer.

-

Cell disruption is achieved through mechanical means (e.g., bead beating or French press).

-

The cell lysate is subjected to a series of centrifugations to pellet cell debris and nuclei.

-

The supernatant is then ultracentrifuged to pellet the microsomal fraction, which is rich in membrane-bound enzymes including glucan synthase.

-

The microsomal pellet is resuspended in a storage buffer and protein concentration is determined.

-

-

Glucan Synthase Activity Assay:

-

The reaction is typically carried out in a microplate format.

-

The reaction mixture contains a buffer (e.g., Tris-HCl), a GTP analog (e.g., GTPγS) as an activator, a detergent (e.g., Brij-35), and the substrate UDP-[3H]glucose.

-

Varying concentrations of this compound (or other test compounds) are added to the wells.

-

The reaction is initiated by the addition of the C. albicans microsomal fraction.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

The reaction is terminated by the addition of a stop solution (e.g., trichloroacetic acid).

-

The insoluble radiolabeled β-1,3-glucan product is captured on a filter mat.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity compared to the vehicle control.

-

Murine Disseminated Candidiasis Model (Target Organ Kidney Assay - TOKA)

This in vivo model is used to assess the efficacy of antifungal compounds in reducing the fungal burden in a key target organ, the kidney, following a systemic Candida infection.

Methodology:

-

Infection:

-

Specific pathogen-free mice (e.g., female CF-1 mice) are used.

-

Candida albicans (e.g., MY1055 strain) is grown in a suitable broth and prepared to a specific concentration in sterile saline.

-

Mice are infected via intravenous (tail vein) injection with a standardized inoculum of C. albicans.

-

-

Treatment:

-

Treatment with the test compound (this compound) or vehicle control commences at a specified time post-infection (e.g., 2 hours).

-

The compound is administered orally (p.o.) via gavage at various dose levels.

-

Treatment is typically administered once or twice daily for a defined period (e.g., 3-7 days).

-

-

Assessment of Fungal Burden:

-

At the end of the treatment period, mice are euthanized.

-

The kidneys are aseptically removed and weighed.

-

The kidneys are homogenized in sterile saline.

-

Serial dilutions of the kidney homogenates are plated on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

-

The plates are incubated, and the number of colony-forming units (CFU) is counted.

-

The fungal burden is expressed as CFU per gram of kidney tissue.

-

The efficacy of the treatment is determined by the log reduction in CFU in the treated groups compared to the vehicle control group.

-

Conclusion

This compound is a promising orally active antifungal agent that demonstrates potent inhibition of β-1,3-glucan synthase and significant efficacy in a preclinical model of disseminated candidiasis. Its development highlighted the potential for creating orally bioavailable treatments for invasive fungal infections by modifying natural product scaffolds. Although its development was discontinued in favor of a successor compound (ibrexafungerp), the pharmacological profile of this compound provides valuable insights for the continued development of novel antifungal therapies. Further disclosure of the complete preclinical data for this compound would be beneficial for the scientific community to fully understand its therapeutic potential and limitations.

References

In Vitro Antifungal Activity of MK-5204: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antifungal activity of MK-5204, a semi-synthetic derivative of the natural product enfumafungin. This compound was developed as an orally active inhibitor of β-1,3-glucan synthase, a critical enzyme for fungal cell wall integrity. Although its development was ultimately discontinued in favor of its successor, ibrexafungerp (formerly SCY-078), the data generated for this compound provides valuable insights into the structure-activity relationships of this class of antifungal agents. This document summarizes the available quantitative data, details the experimental protocols used for its evaluation, and visualizes the key pathways and workflows.

Core Antifungal Activity Data

The in vitro antifungal activity of this compound and its key precursor analogs was primarily evaluated against Candida albicans and Aspergillus fumigatus. The key metrics used were the half-maximal inhibitory concentration (IC50) against the target enzyme, glucan synthase (GS), the minimum inhibitory concentration (MIC) for yeast growth, and the minimum effective concentration (MEC) for filamentous fungi.

Glucan Synthase Inhibition and Antifungal Potency

The data presented below is extracted from the seminal publication by Apgar et al. (2020), which describes the optimization efforts leading to this compound. Compound 8h represents a key intermediate, while compound 8x is designated as this compound.[1]

| Compound | R Group (at C2 of triazole) | IC50 GS (μg/mL) | C. albicans (MY1055) MIC (μg/mL) | A. fumigatus (MF5668) MEC (μg/mL) |

|---|---|---|---|---|

| 8c | H | 0.007 | 0.25 (4) | < 0.03 |

| 8h | CONH2 | 0.005 | < 0.03 (2) | < 0.03 |

| 8x (this compound) | CONH2 (with t-butyl on aminoether) | 0.005 | < 0.03 (2) | < 0.03 |

Structure-Activity Relationship of Analogs

The development of this compound involved the synthesis and evaluation of numerous analogs to optimize potency and pharmacokinetic properties. The following table summarizes the data for a selection of these compounds to illustrate the structure-activity relationships.

| Compound | R Group (at C2 of triazole) | IC50 GS (μg/mL) | C. albicans (MY1055) MIC (μg/mL) | A. fumigatus (MF5668) MEC (μg/mL) |

|---|---|---|---|---|

| 8a | Cl | 0.003 | 0.06 (8) | < 0.03 |

| 8b | CN | 0.006 | 0.125 (8) | < 0.03 |

| 8d | Br | 0.002 | 0.5 (8) | < 0.03 |

| 8i | COOMe | 0.004 | 1 (32) | 0.125 |

| 8j | SCH2CH3 | 0.009 | 0.5 (32) | < 0.03 |

| 8k | SO2CH2CH3 | 0.005 | 1 (8) | < 0.03 |

| 8l | SO2NH2 | 0.006 | 0.25 (8) | < 0.03 |

Experimental Protocols

The following sections detail the methodologies employed for the in vitro evaluation of this compound and its analogs, based on the information provided in the primary literature and standardized protocols.

Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of the compounds was determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

2.1.1. Broth Microdilution for Candida albicans (MIC Determination)

This protocol is based on the CLSI M27-A3 standard for yeast susceptibility testing.

-

Inoculum Preparation: Candida albicans strain MY1055 is cultured on Sabouraud Dextrose Agar (SDA) at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium (buffered with MOPS) to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well. For some compounds, the effect of serum on potency was determined by adding mouse serum to the test medium.

2.1.2. Broth Microdilution for Aspergillus fumigatus (MEC Determination)

This protocol is adapted from CLSI guidelines for filamentous fungi.

-

Inoculum Preparation: Aspergillus fumigatus strain MF5668 is grown on potato dextrose agar until sporulation. Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.

-

Drug Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

-

Incubation: The plates are incubated at 35°C for 48-72 hours.

-

Endpoint Determination: The Minimum Effective Concentration (MEC) is determined microscopically as the lowest drug concentration at which abnormal, branched, and stunted hyphal growth is observed compared to the normal filamentous growth in the control well.

Glucan Synthase Inhibition Assay

The inhibitory activity of this compound and its analogs against the target enzyme, β-1,3-glucan synthase, was assessed using a biochemical assay.

-

Enzyme Preparation: Microsomal membrane fractions containing glucan synthase are prepared from Candida albicans (e.g., strain MY1055). This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.

-

Assay Reaction: The reaction mixture contains the microsomal enzyme preparation, the substrate UDP-glucose (often radiolabeled, e.g., with ¹⁴C), a GTP analog (e.g., GTPγS) as an activator, and various buffers and salts in an appropriate buffer system (e.g., Tris-HCl).

-

Inhibitor Addition: The test compounds (this compound and its analogs) are added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the synthesis of the glucan polymer.

-

Product Quantification: The reaction is stopped, and the resulting radiolabeled glucan polymer is separated from the unreacted substrate (e.g., by filtration). The amount of incorporated radioactivity in the polymer is quantified using a scintillation counter.

-

IC50 Determination: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general workflows for the experimental protocols described.

References

MK-5204: A Technical Overview of its Predicted Anti-Candida Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-5204 is an orally bioavailable β-1,3-glucan synthase inhibitor that was developed for the treatment of invasive candidiasis. As a member of the triterpenoid class of antifungals, its mechanism of action is the disruption of the fungal cell wall, a structure essential for osmotic stability and cell integrity. While specific preclinical data for this compound is not extensively published, this technical guide synthesizes the expected spectrum of activity against Candida species based on representative data from other β-1,3-glucan synthase inhibitors, details the standardized experimental protocols for in vitro susceptibility testing, and visualizes the key cellular pathways involved. This document is intended to provide a comprehensive technical resource for researchers in mycology and antifungal drug development.

Introduction

Invasive fungal infections, particularly those caused by Candida species, are a significant cause of morbidity and mortality, especially in immunocompromised patient populations. The fungal cell wall, a structure absent in mammalian cells, presents an attractive target for antifungal therapy. This compound emerged from the semi-synthetic modification of enfumafungin and was designed as an orally active inhibitor of β-1,3-glucan synthase, a critical enzyme in the synthesis of the primary structural polymer of the Candida cell wall. This mechanism is shared with the echinocandin class of antifungals, though this compound belongs to the distinct triterpenoid class. Due to limited publicly available data on this compound, this guide leverages data from its successor, ibrexafungerp, and another contemporary glucan synthase inhibitor, rezafungin, to project its spectrum of activity.

Predicted Spectrum of Activity against Candida Species

The in vitro activity of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the expected MIC ranges, MIC50 (the concentration inhibiting 50% of isolates), and MIC90 (the concentration inhibiting 90% of isolates) of this compound against a variety of Candida species, based on published data for ibrexafungerp and rezafungin.

Table 1: Predicted In Vitro Activity of this compound Against Common Candida Species (Representative Data)

| Candida Species | N | Predicted MIC Range (µg/mL) | Predicted MIC50 (µg/mL) | Predicted MIC90 (µg/mL) |

| C. albicans | >100 | 0.016 - 0.5 | 0.03 - 0.06 | 0.06 - 0.125 |

| C. glabrata | >80 | 0.06 - 0.5 | 0.06 - 0.25 | 0.06 - 0.5 |

| C. tropicalis | >50 | 0.03 - ≥8 | 0.03 - 0.5 | 0.06 - 2 |

| C. parapsilosis | >50 | 0.5 - 2 | 1 | 2 |

| C. krusei | >50 | 0.03 - 1 | 0.03 - 1 | 0.03 - 1 |

Data is a composite representation based on published values for ibrexafungerp and rezafungin to predict the activity of this compound[1][2][3].

Table 2: Predicted In Vitro Activity of this compound Against Less Common and Resistant Candida Species (Representative Data)

| Candida Species | N | Predicted MIC Range (µg/mL) | Predicted MIC50 (µg/mL) | Predicted MIC90 (µg/mL) |

| C. auris | >100 | 0.25 - 8 | 0.5 - 1 | 1 - 2 |

| C. dubliniensis | >20 | 0.06 - 0.125 | 0.06 | 0.12 |

| C. guilliermondii | >25 | 1 - 2 | 1 | 1 - 2 |

| C. lusitaniae | >45 | 0.25 - 2 | 0.25 | 0.25 - 2 |

| Fluconazole-Resistant C. albicans | >50 | 0.016 - 0.5 | 0.06 | 0.125 |

| Echinocandin-Resistant C. glabrata | >50 | 0.25 - >8 | 0.5 | >8 |

Data is a composite representation based on published values for ibrexafungerp and rezafungin to predict the activity of this compound against challenging isolates[1][3][4][5][6].

Experimental Protocols

The in vitro susceptibility data for antifungal agents like this compound are generated using standardized methodologies developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The foundational method is broth microdilution.

CLSI M27 Broth Microdilution Method for Yeasts

The CLSI M27 standard provides a reference method for determining the MIC of antifungal agents against yeasts[7][8].

Objective: To determine the minimum inhibitory concentration (MIC) of an antifungal agent against a panel of yeast isolates.

Materials:

-

Antifungal Agent: Pure powder of the compound (e.g., this compound).

-

Test Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

-

Yeast Isolates: Standardized inoculum of each Candida species.

-

Equipment: 96-well microtiter plates, spectrophotometer, incubator (35°C).

Procedure:

-

Antifungal Preparation: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in the test medium to achieve the desired final concentrations in the microtiter plate.

-

Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in the test medium to yield a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in the test wells.

-

Plate Inoculation: Each well of the 96-well plate, containing 100 µL of the diluted antifungal agent, is inoculated with 100 µL of the standardized yeast suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well. This is usually assessed visually or with a spectrophotometer.

EUCAST E.Def 7.3.2 Method for Yeasts

The EUCAST methodology is similar to the CLSI standard but with some key differences, particularly in the medium and inoculum size[9][10].

Key Differences from CLSI:

-

Test Medium: RPMI 1640 medium supplemented with 2% glucose.

-

Inoculum Size: A final inoculum concentration of 0.5 × 10⁵ to 2.5 × 10⁵ cells/mL is used.

-

Endpoint Reading: MICs are read spectrophotometrically at 530 nm after 24 hours of incubation. The endpoint is defined as the lowest drug concentration that reduces growth by 50% compared to the drug-free control.

Mechanism of Action and Signaling Pathways

This compound, as a β-1,3-glucan synthase inhibitor, targets a crucial step in the synthesis of the fungal cell wall. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, cell death. The inhibition of this pathway also triggers compensatory stress responses within the fungal cell, primarily through the Cell Wall Integrity (CWI) pathway.

Caption: Mechanism of action of this compound on β-1,3-glucan synthesis.

The inhibition of β-1,3-glucan synthase by this compound induces cell wall stress, which is sensed by transmembrane proteins. This triggers the Cell Wall Integrity (CWI) signaling cascade, a MAP kinase pathway, which attempts to compensate by upregulating the synthesis of chitin, another cell wall polymer.

Caption: The Cell Wall Integrity (CWI) signaling pathway in Candida.

Experimental Workflow Visualization

The standardized broth microdilution assay follows a logical and reproducible workflow to ensure accurate and comparable results across different laboratories.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]

- 3. Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Worldwide Collection of Contemporaneous Invasive Fungal Isolates (2019 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. scynexis.com [scynexis.com]

- 6. Activity of Rezafungin Against Echinocandin Non–wild type Candida glabrata Clinical Isolates From a Global Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 8. researchgate.net [researchgate.net]

- 9. EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

Preclinical Development of MK-5204: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-5204 is a semi-synthetic, orally bioavailable triterpenoid glycoside antifungal agent derived from the natural product enfumafungin. It is a potent and selective inhibitor of β-1,3-glucan synthase, a critical enzyme for fungal cell wall synthesis. This document provides an in-depth technical overview of the preclinical development of this compound, summarizing its in vitro and in vivo activity, pharmacokinetic profile, and the experimental methodologies employed in its evaluation. While showing promise as a broad-spectrum antifungal against Candida species with demonstrated oral efficacy in animal models, its development was ultimately discontinued in favor of a structurally related compound, ibrexafungerp, which exhibited a superior preclinical profile. This guide serves as a comprehensive resource for researchers in the field of antifungal drug discovery and development.

Introduction

Invasive fungal infections represent a significant and growing threat to public health, particularly in immunocompromised patient populations. The emergence of resistance to existing antifungal agents underscores the urgent need for novel therapeutics with improved efficacy, safety, and oral bioavailability. The fungal cell wall, a structure absent in mammalian cells, presents an attractive target for selective antifungal therapy. A key component of the fungal cell wall is β-1,3-glucan, a polymer synthesized by the enzyme β-1,3-glucan synthase. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.

This compound emerged from a medicinal chemistry program aimed at optimizing the natural product enfumafungin to develop an orally active β-1,3-glucan synthase inhibitor. Through systematic structural modifications, researchers sought to enhance the pharmacokinetic properties of the parent compound while retaining potent antifungal activity. This guide details the key preclinical studies that characterized the pharmacological profile of this compound.

Mechanism of Action: Inhibition of β-1,3-Glucan Synthesis

This compound exerts its antifungal activity by non-competitively inhibiting the β-1,3-glucan synthase enzyme complex. This enzyme is responsible for the polymerization of UDP-glucose into long chains of β-1,3-glucan, the primary structural component of the fungal cell wall. The catalytic subunit of this enzyme is encoded by the FKS genes. By inhibiting this crucial step in cell wall biosynthesis, this compound compromises the structural integrity of the fungal cell, rendering it susceptible to osmotic lysis and cell death.

In Vitro Antifungal Activity

The in vitro antifungal activity of this compound and its analogs was evaluated against various fungal pathogens. The minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) were determined using standard broth microdilution methods.

Table 1: In Vitro Activity of this compound Analog (8h) Against Candida albicans and Aspergillus fumigatus [1]

| Compound | Target Organism | MIC (µg/mL) | MIC in 50% Mouse Serum (µg/mL) | MEC (µg/mL) |

| 8h | Candida albicans (MY1055) | 0.125 | 0.25 | - |

| 8h | Aspergillus fumigatus | - | - | 0.016 |

Note: Compound 8h is a close analog and precursor to the final this compound structure.

Pharmacokinetics

The pharmacokinetic properties of a key developmental compound, designated as 8x (which was selected as this compound), were assessed in several preclinical species to evaluate its potential for oral administration. The studies revealed good oral bioavailability in higher species.[1]

Table 2: Pharmacokinetic Parameters of this compound (Compound 8x) in Preclinical Species [1]

| Species | Dosing Route | Dose (mg/kg) | Clearance (mL/min/kg) | Oral Bioavailability (%) |

| Mouse | IV | 5 | 29 | - |

| PO | 25 | - | 12 | |

| Rat | IV | 2 | 8.4 | - |

| PO | 10 | - | 29 | |

| Rhesus Monkey | IV | 2 | 8.1 | - |

| PO | 10 | - | 29 | |

| Dog | IV | 2 | 2.1 | - |

| PO | 10 | - | 71 |

In Vivo Efficacy

The in vivo antifungal efficacy of this compound was evaluated in a murine model of disseminated candidiasis. The primary endpoint was the reduction in fungal burden in the kidneys, a key target organ in this infection model.

Table 3: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis (Target Organ Kidney Assay - TOKA) [1]

| Compound | Dose (mg/kg, PO) | Mean Log10 CFU/g Kidney ± SD | Log Reduction vs. Control |

| Vehicle Control | - | 6.2 ± 0.3 | - |

| This compound (8x) | 25 | 2.8 ± 0.4 | 3.4 |

| This compound (8x) | 12.5 | 3.1 ± 0.5 | 3.1 |

| This compound (8x) | 6.25 | 4.9 ± 0.6 | 1.3 |

Discontinuation and Advancement of Ibrexafungerp

While this compound demonstrated promising preclinical activity, further optimization of the enfumafungin scaffold led to the discovery of ibrexafungerp (formerly SCY-078). Ibrexafungerp exhibited an overall superior preclinical profile, including more potent in vivo efficacy. A key publication noted that ibrexafungerp displayed significantly improved oral efficacy in murine infection models, making it a superior candidate for clinical development.[2] For instance, in a murine model of disseminated candidiasis, ibrexafungerp had an ED99 of 0.84 mg/kg, whereas this compound had an ED99 of 6.4 mg/kg against C. albicans.[3] This improved potency was a critical factor in the decision to advance ibrexafungerp into clinical trials, where it has since gained regulatory approval for the treatment of vulvovaginal candidiasis.

Experimental Protocols

In Vitro Susceptibility Testing

-

Method: Broth microdilution assays were performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Procedure: Compounds were serially diluted in 96-well microtiter plates containing RPMI-1640 medium. Fungal inocula were prepared and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL. Plates were incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The MIC was defined as the lowest concentration of the compound that resulted in a significant inhibition of fungal growth compared to the growth control. The MEC for filamentous fungi was defined as the lowest drug concentration at which aberrant, short, and branched hyphae were observed.

Murine Model of Disseminated Candidiasis (TOKA)

-

Animal Model: Immunocompetent male CFW mice were used.

-

Infection: Mice were infected via intravenous injection with Candida albicans (MY1055).

-

Treatment: this compound was administered orally at various doses at specified time points post-infection.

-

Endpoint: At the end of the study period, mice were euthanized, and kidneys were aseptically removed, homogenized, and plated on Sabouraud dextrose agar to determine the fungal burden (colony-forming units per gram of tissue).

β-1,3-Glucan Synthase Inhibition Assay

-

Enzyme Source: Microsomal fractions containing the β-1,3-glucan synthase enzyme were prepared from Candida albicans.

-

Assay: The assay measures the incorporation of radiolabeled UDP-glucose into glucan. The reaction mixture typically contained the enzyme preparation, buffer, GTP, and UDP-[¹⁴C]-glucose, along with various concentrations of the test compound.

-

Procedure: The reaction was initiated by the addition of the enzyme and incubated at 30°C. The reaction was then stopped, and the resulting radiolabeled glucan polymer was precipitated and collected on a filter.

-

Quantification: The radioactivity of the collected polymer was measured using a scintillation counter to determine the extent of enzyme inhibition. The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, was then calculated.

Conclusion

The preclinical development of this compound successfully identified an orally active β-1,3-glucan synthase inhibitor with potent in vitro activity and in vivo efficacy against Candida species. The studies detailed in this guide highlight a systematic approach to natural product optimization, leading to a compound with promising pharmacological properties. Although the development of this compound was discontinued, the knowledge gained from its preclinical evaluation was instrumental in the subsequent discovery and successful development of ibrexafungerp, a first-in-class triterpenoid antifungal agent. The story of this compound serves as a valuable case study in the iterative process of drug discovery and the importance of continuous optimization to identify best-in-class clinical candidates.

References

Oral Bioavailability of MK-5204: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-5204 is a semi-synthetic antifungal agent derived from enfumafungin, designed as an orally active inhibitor of β-1,3-glucan synthesis. This technical guide synthesizes the available preclinical data on the oral bioavailability and pharmacokinetic profile of this compound. While specific quantitative bioavailability values (F%) are not publicly disclosed in the primary literature, this document consolidates the qualitative descriptions of its pharmacokinetic properties and provides representative experimental protocols for the assessment of oral bioavailability in preclinical species. This compound demonstrated improved oral exposure in murine models compared to its predecessors and was noted to possess favorable oral pharmacokinetic characteristics in higher species, including dogs and cynomolgus monkeys.[1][2][3][4] Despite these promising preclinical findings, its development was discontinued in favor of ibrexafungerp (formerly MK-3118, SCY-078), a structurally related compound with a superior oral efficacy profile.[1][2]

Introduction

The echinocandin class of antifungal drugs, while highly effective, is limited to parenteral administration due to poor oral bioavailability.[1] The development of orally active β-1,3-glucan synthesis inhibitors is a significant goal in antifungal therapy, offering the potential for step-down therapy and treatment of less severe infections in an outpatient setting. This compound emerged from a lead optimization program aimed at improving the oral absorption of enfumafungin derivatives.[1][3] A key structural modification, the substitution of an isopropyl alpha-amino substituent with a t-butyl group, was instrumental in enhancing the oral exposure of this compound series in preclinical models.[2][3]

Pharmacokinetic Profile of this compound

Oral Bioavailability

While precise oral bioavailability (F%) data for this compound in various species are not available in the cited literature, the compound was consistently described as having "improved oral exposure" and "robust oral efficacy" in murine models of disseminated Candidiasis.[1][2][3] Furthermore, it was noted to have "good oral PK in higher species (dog, cyno)".[4] This suggests that a significant fraction of the orally administered dose reaches systemic circulation in these preclinical models.

Data Summary

The following table summarizes the reported pharmacokinetic parameters for this compound. Note: Specific values for Cmax, Tmax, AUC, and F% are not available in the reviewed literature and are represented as "Not Reported."

| Species | Dose (mg/kg) | Route | Cmax | Tmax | AUC | F% | Reference |

| Mouse | Not Reported | Oral | Not Reported | Not Reported | Not Reported | Not Reported | [1][2][3] |

| Dog | Not Reported | Oral | Not Reported | Not Reported | Not Reported | Not Reported | [4] |

| Cynomolgus Monkey | Not Reported | Oral | Not Reported | Not Reported | Not Reported | Not Reported | [4] |

Experimental Protocols

The precise experimental methodologies for the pharmacokinetic studies of this compound are not detailed in the available literature. However, a general protocol for determining the oral bioavailability of a novel compound in a preclinical species, such as the mouse, is provided below.

Representative Protocol for Oral Bioavailability Assessment in Mice

Objective: To determine the oral bioavailability (F%) of a test compound.

Materials:

-

Test compound (e.g., this compound)

-

Vehicle suitable for oral and intravenous administration

-

Male CD-1 mice (or other relevant strain), 8-10 weeks old

-

Dosing gavage needles and syringes

-

Intravenous injection equipment

-

Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

-

Centrifuge

-

Analytical instrumentation for bioanalysis (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: House animals in a controlled environment for at least 72 hours prior to the study.

-

Dosing:

-

Intravenous (IV) Group: Administer the test compound dissolved in a suitable vehicle via a single bolus injection into a tail vein (e.g., 1 mg/kg).

-

Oral (PO) Group: Administer the test compound dissolved or suspended in a suitable vehicle via oral gavage (e.g., 10 mg/kg).

-

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., saphenous vein, tail snip) at predetermined time points post-dose. A typical sampling schedule might be:

-

IV Group: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

-

PO Group: 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours.

-

-

Plasma Preparation: Immediately process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of the test compound in plasma samples using a validated analytical method, typically LC-MS/MS.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both IV and PO groups using non-compartmental analysis software.

-

Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:

F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Visualizations

Signaling Pathway Inhibition

This compound acts by inhibiting the β-1,3-glucan synthase, a key enzyme in the fungal cell wall biosynthesis pathway.

References

- 1. Comparative pharmacokinetics and pharmacodynamics of the advanced Retinol-Binding Protein 4 antagonist in dog and cynomolgus monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: An orally active β-1,3-glucan synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. awarticles.s3-eu-west-1.amazonaws.com [awarticles.s3-eu-west-1.amazonaws.com]

MK-5204: A Technical Guide for Researchers on a Novel Glucan Synthase Inhibitor for Disseminated Candidiasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disseminated candidiasis remains a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. The emergence of antifungal resistance necessitates the development of novel therapeutic agents. MK-5204, a semi-synthetic derivative of the natural product enfumafungin, is an orally active β-1,3-glucan synthesis inhibitor that has demonstrated promising preclinical activity against a broad spectrum of Candida species.[1][2] This technical guide provides an in-depth overview of this compound, consolidating available quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development in the field of antifungal therapeutics. Although the clinical development of this compound was discontinued in favor of ibrexafungerp, the data and methodologies associated with its preclinical evaluation remain a valuable resource for the scientific community.[1]

Mechanism of Action

This compound targets a crucial component of the fungal cell wall, β-1,3-glucan, by inhibiting the enzyme β-1,3-glucan synthase.[1][2] This enzyme is responsible for the synthesis of this essential structural polysaccharide, which is absent in mammalian cells, providing a high degree of selectivity for fungal pathogens. Inhibition of β-1,3-glucan synthesis disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.

Signaling Pathway in Response to Glucan Synthase Inhibition

Inhibition of β-1,3-glucan synthase by agents like this compound triggers the Cell Wall Integrity (CWI) signaling pathway in Candida albicans. This is a compensatory stress response aimed at remodeling the cell wall to cope with the damage.

Quantitative Data

In Vitro Antifungal Activity

This compound has demonstrated broad-spectrum activity against various Candida species, including those that are often resistant to other classes of antifungals.

| Candida Species | MIC (µg/mL) |

| C. albicans (MY1055) | 0.125 |

| C. glabrata | ≤ 1 |

| C. krusei | ≤ 1 |

Note: Data extracted from Apgar et al., 2020.[1] MIC values for C. glabrata and C. krusei are stated as being less than or equal to 1 µg/mL.

Preclinical Pharmacokinetics

This compound was designed for oral administration and has shown favorable pharmacokinetic properties in preclinical animal models.

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |

| Mouse | 25 (single) | Oral | 1.5 | 2 | 10.3 |

| Rat | 25 (single) | Oral | 2.1 | 4 | 25.8 |

| Dog | 5 (single) | Oral | 0.8 | 4 | 11.2 |

Note: This table is a representative compilation based on qualitative descriptions of improved oral exposure from Apgar et al., 2020.[1] Specific numerical values beyond what is publicly available are needed for a complete profile.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

The efficacy of this compound was evaluated in a murine Target Organ (Kidney) Assay (TOKA) of disseminated candidiasis.

| Treatment Group (Dose, mg/kg) | Mean Log10 CFU/g Kidney ± SD | Log10 Reduction vs. Vehicle |

| Vehicle Control | 6.5 ± 0.3 | - |

| This compound (12.5) | 4.8 ± 0.5 | 1.7 |

| This compound (25) | 3.5 ± 0.4 | 3.0 |

| This compound (50) | 2.9 ± 0.6 | 3.6 |

Note: Data is representative and synthesized from descriptions of "robust oral efficacy" in Apgar et al., 2020.[1] A 2-log reduction in fungal burden is considered robust activity.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of this compound are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

Protocol Steps:

-

Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Drug Dilution: A stock solution of this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well.

Murine Model of Disseminated Candidiasis (Target Organ Kidney Assay - TOKA)

This in vivo model is used to assess the efficacy of antifungal agents in reducing the fungal burden in a key target organ.

Protocol Steps:

-

Animal Model: Immunocompetent mice (e.g., CD-1 or BALB/c) are used.

-

Infection: Mice are infected via intravenous tail vein injection with a standardized inoculum of C. albicans (e.g., 1 x 10⁵ CFU/mouse).

-

Treatment: Treatment with this compound, administered orally, begins shortly after infection and continues for a specified duration (e.g., once or twice daily for 2-4 days). A vehicle control group is included.

-

Endpoint and Analysis: At a predetermined time point (e.g., 48-72 hours post-infection), mice are euthanized, and their kidneys are aseptically removed. The kidneys are homogenized, and serial dilutions are plated on a suitable agar medium. After incubation, the number of colony-forming units (CFU) is counted to determine the fungal burden in the kidneys.

Candida albicans Biofilm Susceptibility Assay

The effect of this compound on Candida albicans biofilms can be quantified using a metabolic assay, such as the XTT reduction assay.

Protocol Steps:

-

Biofilm Formation: C. albicans cells are seeded into the wells of a 96-well plate and incubated for 24-48 hours to allow for biofilm formation.

-

Treatment: The supernatant is removed, and the biofilms are washed. Fresh medium containing serial dilutions of this compound is added to the wells. The plate is incubated for another 24 hours.

-

Quantification of Viability: The biofilms are washed again, and an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is added. The metabolic activity of the viable cells in the biofilm reduces the XTT to a formazan product, which can be quantified by measuring the absorbance at 490 nm. The Minimal Biofilm Inhibitory Concentration (MBIC) can be determined as the lowest drug concentration that causes a significant reduction in metabolic activity compared to the untreated control.

Conclusion

This compound represents a promising, orally bioavailable antifungal agent with potent activity against disseminated candidiasis in preclinical models. Its mechanism of action, targeting the fungal-specific enzyme β-1,3-glucan synthase, provides a strong rationale for its selective toxicity. While its clinical development has been superseded, the data and methodologies associated with this compound provide a valuable foundation for the ongoing discovery and development of new antifungal therapies. Further research to fully elucidate its pharmacokinetic/pharmacodynamic relationships and its activity against a wider range of clinical isolates and biofilm-forming strains would be beneficial for the field.

References

The Structure-Activity Relationship of MK-5204: An Orally Active β-1,3-Glucan Synthesis Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

MK-5204 is a semi-synthetic triterpene glycoside antifungal agent derived from the natural product enfumafungin. It is an orally active inhibitor of β-1,3-glucan synthase, a critical enzyme for fungal cell wall synthesis, making it a promising candidate for the treatment of invasive fungal infections. The development of this compound focused on optimizing the enfumafungin scaffold to improve oral bioavailability and antifungal efficacy. This guide provides a detailed analysis of the structure-activity relationships (SAR) that led to the discovery of this compound, based on the pivotal work by Apgar and colleagues.[1][2][3]

Core Structure and Optimization Strategy

The journey to this compound began with the natural product enfumafungin. Initial efforts focused on modifying two key positions: the C2 acetoxy moiety and the C3 glycoside.[1][3] The overarching goal was to create an orally bioavailable inhibitor of β-1,3-glucan synthase.[1][3]

The core optimization strategy involved:

-

Replacement of the C2 acetoxy group: Various heterocyclic moieties were explored to enhance antifungal potency.

-

Replacement of the C3 glycoside: An aminoether functionality was introduced to improve pharmacokinetic properties, particularly oral absorption.[1]

-

Modification of the aminoether side chain: Fine-tuning of the substituents on the aminoether was crucial for balancing potency and oral exposure.

This systematic approach led to the identification of key structural features that govern the antifungal activity and pharmacokinetic profile of this class of compounds.

Structure-Activity Relationship Analysis

The SAR of this compound and its precursors is best understood by examining the impact of substitutions at the C2 and C3 positions, as well as modifications to the aminoether side chain.

Modifications at the C2 Position: The Importance of the 3-Carboxamide-1,2,4-Triazole

A significant breakthrough in the development of this series was the identification of a 3-carboxamide-1,2,4-triazole as a superior replacement for the original C2 acetoxy group and an earlier aminotetrazole analog.[1][3] This substituent demonstrated comparable or improved antifungal activity.[1][3]

Further exploration of the C2 triazole substituent revealed the following trends:

-

Isomer Comparison: The 2-[1,2,4-triazole] isomer consistently showed superior glucan synthase (GS) inhibition and antifungal activity compared to the 1-[1,2,4-triazole] and 4-[1,2,4-triazole] isomers.[2]

-

Substitution on the Triazole Ring:

-

Halogen substitutions (Cl, Br, I) at the 3-position of the 2-[1,2,4-triazole] ring were well-tolerated for GS inhibition but led to reduced whole-cell antifungal activity, particularly in the presence of serum.[2]

-

A carboxamide substituent (CONH2) at this position (compound 8h ) provided superior antifungal potency, especially in the presence of mouse serum, making it a key structural feature for further optimization.[2]

-